molecular formula C11H13BrO4 B13585998 Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate

Katalognummer: B13585998
Molekulargewicht: 289.12 g/mol
InChI-Schlüssel: SJSFBHNOYHKHCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate is an organic compound that features a bromine atom, a methoxy group, and a hydroxypropanoate moiety attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate typically involves the bromination of a methoxy-substituted benzene derivative followed by esterification and hydroxylation reactions. One common method includes the following steps:

    Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-6-methoxyphenol.

    Esterification: The brominated product is then esterified with methyl chloroformate in the presence of a base such as pyridine to form this compound.

    Hydroxylation: The final step involves the hydroxylation of the esterified product using a hydroxylating agent like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The ester group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-(2-amino-6-methoxyphenyl)-2-hydroxypropanoate.

    Oxidation: Formation of 3-(2-bromo-6-methoxyphenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanol.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-(2-bromo-6-methoxyphenyl)-3-cyclopropylpropanoate
  • Methyl 3-amino-3-(2-bromo-6-methoxyphenyl)propanoate
  • 2-Bromo-6-methoxybenzenethiol

Uniqueness

Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C11H13BrO4

Molekulargewicht

289.12 g/mol

IUPAC-Name

methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13BrO4/c1-15-10-5-3-4-8(12)7(10)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3

InChI-Schlüssel

SJSFBHNOYHKHCH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)Br)CC(C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.